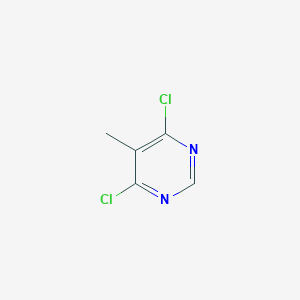

4,6-Dichloro-5-methylpyrimidine

Übersicht

Beschreibung

4,6-Dichloro-5-methylpyrimidine is an organic compound with the molecular formula C5H4Cl2N2. It belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various fields due to their presence in nucleic acids (DNA and RNA) and their role in numerous biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,6-Dichloro-5-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid as a catalyst. The reaction is carried out in ethylene dichloride at reflux temperature, followed by vacuum distillation to obtain the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted pyrimidines.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form complex pyrimidine derivatives.

Common Reagents and Conditions:

Ammonium Hydroxide: Used for amination reactions at elevated temperatures.

Bis(pinacolato)diboron: Used in cross-coupling reactions with palladium catalysts.

Major Products:

4-Amino-5-methoxy-6-chloropyrimidine: Formed from the reaction with ammonium hydroxide.

Disubstituted Pyrimidines: Formed through cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a building block in the synthesis of antiviral and anticancer agents. |

| Agrochemicals | Acts as an intermediate in the production of herbicides and pesticides for crop protection. |

| Material Science | Contributes to the formulation of specialty polymers and resins with enhanced properties. |

| Analytical Chemistry | Employed in developing methods for detecting and quantifying chemicals in environmental samples. |

| Biochemical Research | Plays a role in studying nucleic acids and interactions, aiding genetic research. |

Pharmaceutical Development

DCMP is integral to medicinal chemistry, particularly in developing antiviral compounds. It serves as a precursor for synthesizing nucleotide analogs, which are crucial in treating viral infections such as HIV and hepatitis C. The compound's structure allows it to interact effectively with biological targets, leading to potential therapeutic applications.

Agrochemical Synthesis

In agriculture, DCMP is utilized in synthesizing various herbicides and pesticides. Its chlorinated structure enhances its effectiveness against specific pests while promoting crop yield. Research indicates that derivatives of DCMP can exhibit selective herbicidal activity, making them valuable in sustainable farming practices .

Material Science

The compound is also employed in creating specialty polymers and resins. These materials benefit from the unique properties imparted by DCMP, such as improved thermal stability and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials for construction and manufacturing .

Analytical Chemistry

DCMP plays a role in developing analytical methods for environmental monitoring. Its chemical properties allow researchers to utilize it as a standard reference material for quantifying other substances in complex mixtures, contributing to quality control processes .

Biochemical Research

In biochemical studies, DCMP aids research into nucleic acids and their interactions. It has been shown to inhibit nitric oxide production in immune cells, highlighting its potential anti-inflammatory properties . This property opens avenues for further exploration in therapeutic contexts related to inflammation and cancer.

Case Study 1: Antiviral Activity

A study focused on synthesizing various DCMP derivatives demonstrated significant antiviral activity against several viruses, including influenza and HIV. The most potent derivative exhibited an IC50 value of approximately 2 µM, indicating strong inhibition of viral replication pathways.

Case Study 2: Herbicide Development

Research conducted on the herbicidal efficacy of DCMP derivatives revealed that specific compounds could effectively control weed populations without harming crop yields. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, pyrimidine derivatives can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- 4,6-Dichloro-2-methylpyrimidine

- 2,4-Dichloro-5-methylpyrimidine

- 5-Amino-4,6-dichloropyrimidine

Comparison: 4,6-Dichloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

4,6-Dichloro-5-methylpyrimidine (DCMP) is a heterocyclic organic compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 5. This configuration contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of DCMP exhibit potent anticancer activity. For instance, compounds synthesized from DCMP have shown significant cytotoxic effects against various human malignant tumor cell lines. A study reported that certain derivatives inhibited cancer cell growth with IC50 values lower than 5 μM, demonstrating strong potential as antitumor agents .

Table 1: Anticancer Activity of DCMP Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line | Effect |

|---|---|---|---|

| 5-Substituted DCMP derivative | <5 | A549 (lung cancer) | Inhibition of growth |

| Another DCMP derivative | 0.65 | H1975 (NSCLC) | Induced apoptosis |

| L-18 (specific derivative) | 0.65 | H1975 (NSCLC) | Cell-cycle arrest |

Anti-inflammatory Effects

DCMP derivatives have also been evaluated for their anti-inflammatory properties. One study highlighted that these derivatives could suppress nitric oxide (NO) generation, a key factor in inflammation. The most effective compounds recorded IC50 values below 5 μM, indicating strong anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of DCMP Derivatives

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| 5-Substituted DCMP derivative | <5 | NO suppression |

| Other derivatives | <5 | Cytokine inhibition |

Synthesis of Derivatives

The synthesis of DCMP derivatives typically involves multi-step organic reactions. Common methods include:

- Halogenation : To introduce additional halogen atoms.

- Nitration : To add functional groups that enhance biological activity.

- Nucleophilic Substitution : To modify the pyrimidine ring for improved efficacy.

These synthetic strategies allow for the development of compounds with tailored biological activities .

Case Study 1: EGFR Inhibitors

A recent study focused on synthesizing DCMP derivatives as inhibitors of the epidermal growth factor receptor (EGFR), particularly relevant for non-small cell lung cancer (NSCLC). The most promising compound demonstrated an inhibitory activity of 81.9% against the EGFR T790M/L858R mutation and showed no toxicity to normal cells during in vivo tests .

Case Study 2: Antifungal Activity

Other research has explored the antifungal properties of DCMP derivatives. Compounds demonstrated effective inhibition against various fungal strains, indicating their potential utility in agricultural chemistry as fungicides.

Eigenschaften

IUPAC Name |

4,6-dichloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEYDUKUIXVKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355989 | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-97-6 | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4,6-Dichloro-5-methylpyrimidine?

A1: this compound is a planar molecule. Crystal structure analysis revealed that all non-hydrogen atoms deviate minimally from the mean plane, with the largest deviation being only 0.016 Å for a nitrogen atom [].

Q2: How does this compound arrange itself in its solid-state structure?

A2: In the crystal lattice, this compound molecules form inversion dimers through pairs of C-H···N hydrogen bonds. These dimers further arrange themselves in a pattern characterized as an R 2 2(6) ring motif [].

Q3: Does this compound react with formaldehyde like other aminopyrimidines?

A3: Unlike some other aminopyrimidines, this compound does not react with formaldehyde under standard conditions. This lack of reactivity, along with observations from other pyrimidine derivatives, suggests that the pyrimidine ring itself is not directly involved in the reactions of aminopyrimidines with formaldehyde []. This information provides insight into the reactivity of this compound and highlights the influence of substituents on the chemical behavior of pyrimidine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.